molecular formula C5H7ClN2O3S B15301231 3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride

3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B15301231
M. Wt: 210.64 g/mol
InChI Key: RHCWFRGEUOGREM-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the third position, a methyl group at the first position, and a sulfonyl chloride group at the fourth position of the pyrazole ring. The sulfonyl chloride group makes it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors, modulating their activity .

Properties

Molecular Formula

C5H7ClN2O3S

Molecular Weight

210.64 g/mol

IUPAC Name

3-methoxy-1-methylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C5H7ClN2O3S/c1-8-3-4(12(6,9)10)5(7-8)11-2/h3H,1-2H3

InChI Key

RHCWFRGEUOGREM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)S(=O)(=O)Cl

Origin of Product

United States

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